molecular formula C9H14BrFO2 B14290975 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 114233-07-7

4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane

Katalognummer: B14290975
CAS-Nummer: 114233-07-7
Molekulargewicht: 253.11 g/mol
InChI-Schlüssel: FOKCQADACDCFJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a butenyl group, and a dioxolane ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with bromine and fluorine reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

Wirkmechanismus

The mechanism by which 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways . The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

114233-07-7

Molekularformel

C9H14BrFO2

Molekulargewicht

253.11 g/mol

IUPAC-Name

4-(4-bromo-3-fluorobut-2-enyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C9H14BrFO2/c1-9(2)12-6-8(13-9)4-3-7(11)5-10/h3,8H,4-6H2,1-2H3

InChI-Schlüssel

FOKCQADACDCFJI-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC(O1)CC=C(CBr)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.